

In-Depth Technical Guide: The Mechanism of Action of MT-802

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Compound of Interest		
Compound Name:	MT-802	
Cat. No.:	B10818691	Get Quote

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Abstract

MT-802 is a potent, small molecule degrader of Bruton's tyrosine kinase (BTK) that operates through a Proteolysis Targeting Chimera (PROTAC) mechanism. It has demonstrated significant activity against both wild-type BTK and the C481S mutant, a common source of resistance to the covalent BTK inhibitor ibrutinib. This document provides a comprehensive overview of the mechanism of action of MT-802, including its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Introduction to MT-802

MT-802 is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] [2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key therapeutic target. The development of ibrutinib, a covalent BTK inhibitor, has been a significant advancement in treating diseases like chronic lymphocytic leukemia (CLL). However, the emergence of the C481S mutation in BTK confers resistance to ibrutinib.[1][2] MT-802 was developed to overcome this resistance by employing a PROTAC strategy to eliminate the BTK protein entirely, rather than just inhibiting its enzymatic activity.[1]





Core Mechanism of Action: PROTAC-Mediated Degradation

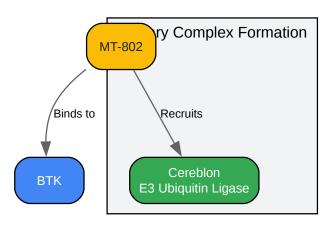
MT-802 functions as a PROTAC, a molecule with two distinct functional ends connected by a chemical linker. One end of MT-802 binds to the target protein, BTK, while the other end recruits an E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex between BTK, MT-802, and the E3 ligase.

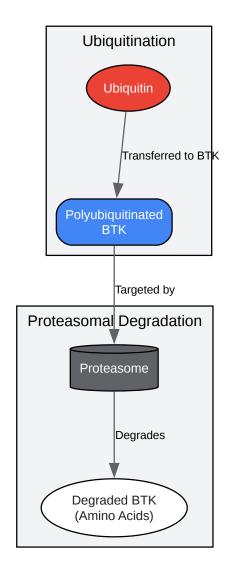
Specifically, MT-802 utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The formation of the BTK-MT-802-Cereblon ternary complex facilitates the transfer of ubiquitin from the E3 ligase to BTK. Polyubiquitination of BTK marks it for recognition and subsequent degradation by the proteasome, the cell's protein disposal machinery. This process effectively eliminates BTK from the cell, disrupting downstream signaling pathways that promote B-cell survival and proliferation.

Signaling Pathway of MT-802 Action

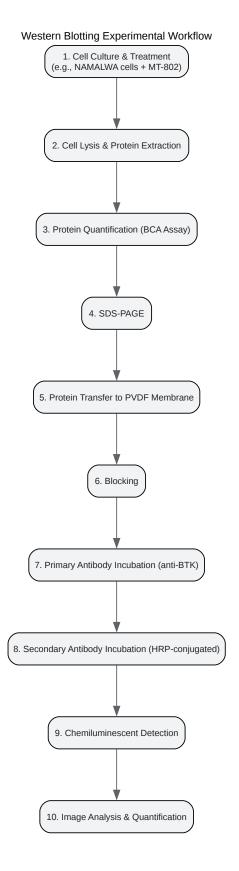


MT-802 Mechanism of Action









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References

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- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties PMC [pmc.ncbi.nlm.nih.gov]
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